molecular formula C10H7BrClN B13858959 6-(Bromomethyl)-7-chloroquinoline

6-(Bromomethyl)-7-chloroquinoline

Cat. No.: B13858959
M. Wt: 256.52 g/mol
InChI Key: MQEBUDORPHOYLI-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-7-chloroquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of both bromomethyl and chloro substituents on the quinoline ring makes this compound particularly interesting for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-7-chloroquinoline typically involves the bromination of 7-chloroquinoline. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) under reflux conditions . The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of reagents such as NBS and solvents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: 6-(Bromomethyl)-7-chloroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new C-N, C-S, and C-O bonds.

    Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted quinoline derivatives.
  • Oxidation reactions produce quinoline carboxylic acids or aldehydes.
  • Reduction reactions result in dechlorinated quinoline derivatives.

Scientific Research Applications

6-(Bromomethyl)-7-chloroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-7-chloroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules. The chloro group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells .

Comparison with Similar Compounds

    6-(Bromomethyl)-7-chloroquinoline vs. 6-(Bromomethyl)-7-fluoroquinoline: The presence of a fluoro group instead of a chloro group can significantly alter the compound’s reactivity and biological activity.

    This compound vs. 6-(Chloromethyl)-7-chloroquinoline: The replacement of the bromomethyl group with a chloromethyl group can affect the compound’s nucleophilicity and reaction pathways.

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

6-(bromomethyl)-7-chloroquinoline

InChI

InChI=1S/C10H7BrClN/c11-6-8-4-7-2-1-3-13-10(7)5-9(8)12/h1-5H,6H2

InChI Key

MQEBUDORPHOYLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Cl)CBr

Origin of Product

United States

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